
(5E,7E,9S,11E,14E)-9-hydroxyicosa-5,7,11,14-tetraenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E,7E,9S,11E,14E)-9-hydroxyicosa-5,7,11,14-tetraenoic acid is a complex organic compound characterized by its unique structure and significant biological activity. This compound is part of the eicosanoid family, which plays a crucial role in various physiological processes, including inflammation and immunity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5E,7E,9S,11E,14E)-9-hydroxyicosa-5,7,11,14-tetraenoic acid typically involves multi-step organic reactions. One common method includes the use of starting materials such as linoleic acid, which undergoes a series of enzymatic and chemical transformations. The reaction conditions often require specific catalysts, controlled temperatures, and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, including the use of genetically modified microorganisms that can produce the compound through fermentation processes. These methods are advantageous due to their scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
(5E,7E,9S,11E,14E)-9-hydroxyicosa-5,7,11,14-tetraenoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can convert the hydroxy group to other functional groups, altering the compound’s properties.
Substitution: Substitution reactions can introduce new functional groups into the molecule, potentially enhancing its activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and pH levels to optimize the reaction efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield hydroperoxides, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
(5E,7E,9S,11E,14E)-9-hydroxyicosa-5,7,11,14-tetraenoic acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound is studied for its role in cellular signaling pathways and its effects on various biological processes.
Medicine: Research focuses on its potential therapeutic applications, including anti-inflammatory and anti-cancer properties.
Industry: It is used in the development of new pharmaceuticals and as a precursor for the synthesis of other biologically active compounds.
Mécanisme D'action
The mechanism of action of (5E,7E,9S,11E,14E)-9-hydroxyicosa-5,7,11,14-tetraenoic acid involves its interaction with specific molecular targets, such as enzymes and receptors involved in inflammatory pathways. The compound can modulate the activity of these targets, leading to changes in cellular responses and physiological effects. Key pathways include the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory signaling cascades.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other eicosanoids, such as prostaglandins, leukotrienes, and thromboxanes. These compounds share structural similarities and are involved in similar biological processes.
Uniqueness
What sets (5E,7E,9S,11E,14E)-9-hydroxyicosa-5,7,11,14-tetraenoic acid apart is its specific structure, which confers unique biological activities. Its ability to selectively modulate certain pathways makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C20H32O3 |
|---|---|
Poids moléculaire |
320.5 g/mol |
Nom IUPAC |
(5E,7E,9S,11E,14E)-9-hydroxyicosa-5,7,11,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-10-13-16-19(21)17-14-11-9-12-15-18-20(22)23/h6-7,9-11,13-14,17,19,21H,2-5,8,12,15-16,18H2,1H3,(H,22,23)/b7-6+,11-9+,13-10+,17-14+/t19-/m0/s1 |
Clé InChI |
KATOYYZUTNAWSA-IOVBKXKGSA-N |
SMILES isomérique |
CCCCC/C=C/C/C=C/C[C@@H](/C=C/C=C/CCCC(=O)O)O |
SMILES canonique |
CCCCCC=CCC=CCC(C=CC=CCCCC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[1-(azetidin-3-yl)-4-piperidyl]carbamate;hydrochloride](/img/structure/B13892206.png)

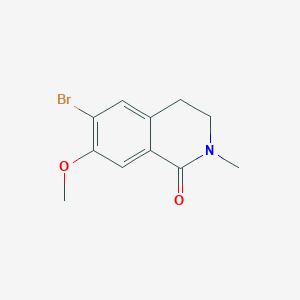
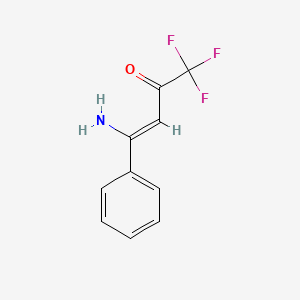
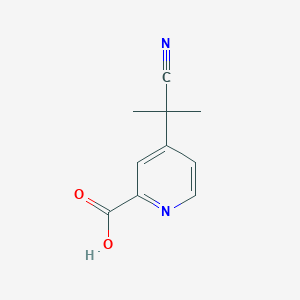
![4-Methyl-1-vinyl-2-oxa-4-azabicyclo[3.1.1]heptan-3-one](/img/structure/B13892234.png)
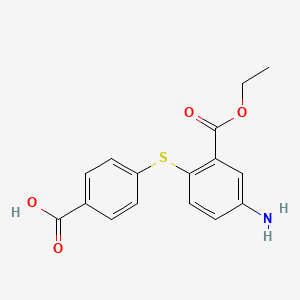
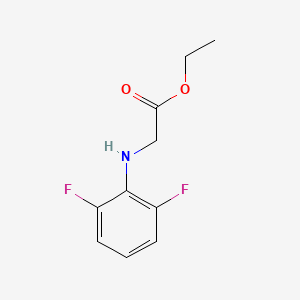
![7-[3,5-Dihydroxy-2-(3-hydroxy-4-phenoxybut-1-enyl)cyclopentyl]hept-5-enoic acid](/img/structure/B13892265.png)
![N-[4-(4-methylpyridin-3-yl)phenyl]butane-1-sulfonamide](/img/structure/B13892278.png)

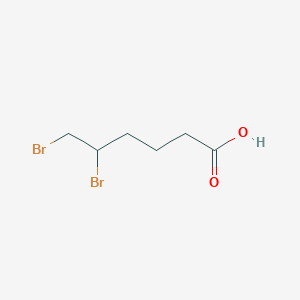
![Tert-butyl cis-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B13892298.png)

